Cellular Antiproliferative Potency: MT1 Demonstrates >100-Fold Superiority over Monovalent BET Inhibitor JQ1
In MV4-11 acute myeloid leukemia cells, MT1 exhibits an antiproliferative IC50 of 0.17 nM, compared to >20 nM for the monovalent BET inhibitor JQ1 under comparable assay conditions [1]. This represents a >100-fold enhancement in cellular potency attributable to bivalent binding avidity rather than increased biochemical affinity alone [2]. The bivalent binding mode enables MT1 to achieve functional inhibition at sub-nanomolar concentrations where monovalent agents require substantially higher concentrations .
| Evidence Dimension | Cellular antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.17 nM |
| Comparator Or Baseline | JQ1: >20 nM |
| Quantified Difference | >100-fold more potent |
| Conditions | MV4-11 human acute myeloid leukemia cells; 72-hour proliferation assay |
Why This Matters
This >100-fold potency differential directly impacts the achievable cellular concentration range in experiments, enabling robust target engagement at lower compound concentrations that minimize potential off-target effects.
- [1] Tanaka M, Roberts JM, Seo HS, Souza A, Paulk J, Scott TG, DeAngelo SL, Dhe-Paganon S, Bradner JE. Design and characterization of bivalent BET inhibitors. Nat Chem Biol. 2016 Dec;12(12):1089-1096. (Supplementary Table 1 reports MV4-11 IC50 values). View Source
- [2] Tanaka M, et al. Nat Chem Biol. 2016;12(12):1089-1096. (Main text states MT1 is >100-fold more potent in cellular assays than monovalent antagonist JQ1). View Source
